molecular formula C8H9F3N4O5S2 B1610090 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate CAS No. 489471-57-0

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

Cat. No. B1610090
Key on ui cas rn: 489471-57-0
M. Wt: 362.3 g/mol
InChI Key: WNPFDMGMNSMOMD-UHFFFAOYSA-M
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Patent
US08912219B2

Procedure details

A solution of 1,1′-sulfonyldiimidazole (1.50 g, 7.57 mmol) in DCM (25 mL) at 0° C. was treated dropwise with methyl trifluoromethane sulfonate (830 μL, 7.57 mmol) and stirred cold for 3 hours. The precipitate was collected by filtration washing with DCM and air-dried to give the title compound (2.70 g, 98%) as a white solid solid. LCMS (m/z, Method A) ES+ 213.0 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
830 μL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[S:1]([N:9]1[CH:13]=[CH:12][N:11]=[CH:10]1)([N:4]1[CH:8]=[CH:7][N:6]=[CH:5]1)(=[O:3])=[O:2].[F:14][C:15]([F:22])([F:21])[S:16]([O:19]C)(=[O:18])=[O:17]>C(Cl)Cl>[O-:19][S:16]([C:15]([F:22])([F:21])[F:14])(=[O:18])=[O:17].[N:4]1([S:1]([N:9]2[CH:13]=[CH:12][N+:11]([CH3:15])=[CH:10]2)(=[O:2])=[O:3])[CH:8]=[CH:7][N:6]=[CH:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S(=O)(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
830 μL
Type
reactant
Smiles
FC(S(=O)(=O)OC)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred cold for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washing with DCM
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F.N1(C=NC=C1)S(=O)(=O)N1C=[N+](C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 196.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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